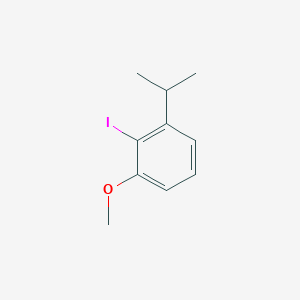

2-Iodo-1-isopropyl-3-methoxybenzene

Beschreibung

Eigenschaften

Molekularformel |

C10H13IO |

|---|---|

Molekulargewicht |

276.11 g/mol |

IUPAC-Name |

2-iodo-1-methoxy-3-propan-2-ylbenzene |

InChI |

InChI=1S/C10H13IO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |

InChI-Schlüssel |

NQGWJSWTCAGGIY-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)OC)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

Data Summary Table of Key Preparation Methods

Research Outcomes and Analysis

The methylation of 2-iodo-5-isopropylphenol with methyl iodide in acetonitrile provides a straightforward and high-yielding route to 2-iodo-1-isopropyl-3-methoxybenzene with 85% yield and good purity after chromatographic purification.

Direct iodination methods require careful control of catalyst and temperature to achieve regioselective substitution without over-iodination. Yields vary but can reach up to 85% with optimized conditions.

Multi-step palladium-catalyzed synthetic routes enable the construction of complex derivatives incorporating the 2-iodo-1-isopropyl-3-methoxybenzene motif but are less practical for large-scale or preparative synthesis of the simple compound.

Phase transfer catalysis and iodide substitution techniques offer high yields and purity in related iodinated intermediates, suggesting potential adaptability for this compound’s synthesis, especially in industrial contexts.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1-isopropyl-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

While information regarding "2-Iodo-1-isopropyl-3-methoxybenzene" is limited, "2-Iodo-1-isopropyl-4-methoxybenzene" is a similar compound with documented applications in scientific research.

2-Iodo-1-isopropyl-4-methoxybenzene

Scientific Research Applications

- Chemistry 2-Iodo-1-isopropyl-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules.

- Biology This compound has potential use in the development of radiolabeled compounds for imaging studies.

- Medicine It is investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

- Industry This compound is utilized in the production of specialty chemicals and materials.

Chemical Reactions

2-Iodo-1-isopropyl-4-methoxybenzene can undergo various chemical reactions:

- Substitution Reactions The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.

- Reagents such as magnesium in dry ether are used for Grignard reagent formation.

- The major product is the formation of organometallic compounds.

- Oxidation Reactions The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

- Reagents such as potassium permanganate or chromium trioxide can be used.

- The major products are the formation of ketones or carboxylic acids.

- Reduction Reactions The iodine atom can be reduced to form the corresponding hydrogenated compound.

- Reagents like sodium borohydride or lithium aluminum hydride can be used.

- The major product is the formation of hydrogenated benzene derivatives.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The isopropyl and methoxy groups also influence the reactivity and orientation of the substitution reactions.

Comparison With Similar Compounds

Similar compounds include:

- 1-Iodo-2-isopropyl-4-methoxybenzene

- 1-Iodo-4-methoxybenzene

- 2-Iodo-4-methoxybenzene

Wirkmechanismus

The mechanism of action of 2-Iodo-1-isopropyl-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogues

The iodine atom in 2-Iodo-1-isopropyl-3-methoxybenzene differentiates it from bromo- or chloro-substituted derivatives. For example:

- Methyl iodide (CAS 74-88-4) is a simpler iodinated compound, where iodine’s large atomic radius and weak C–I bond contrast with stronger C–Br or C–Cl bonds in bromo/chloro analogues. This affects reactivity, as iodine is a better leaving group .

- 2-Bromo-1-isopropyl-3-methoxybenzene (hypothetical analogue) would exhibit higher bond strength and lower steric demand compared to the iodo variant, altering its stability and reaction kinetics.

Table 1: Halogen-Substituted Benzene Derivatives

| Compound | Halogen | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Trend |

|---|---|---|---|---|

| 2-Iodo-1-isopropyl-3-methoxybenzene | I | ~276.1 (calculated) | ~280–300 (est.) | Moderate, good leaving |

| 2-Bromo-analogue | Br | ~230.1 (calculated) | ~250–270 (est.) | More reactive |

| 2-Chloro-analogue | Cl | ~185.6 (calculated) | ~220–240 (est.) | High reactivity |

Alkyl and Alkoxy Substituent Effects

- This steric effect may slow electrophilic substitution reactions.

- Methoxy Group: The electron-donating methoxy group at position 3 directs electrophilic attacks to specific ring positions. Similar effects are observed in Dodecanoic acid, methyl ester (CAS 81488), where the ester group modifies electronic properties .

Table 2: Substituent Influence on Reactivity

Functional Group Comparisons

- Methyl isothiocyanate (CAS 556-61-6) : Unlike the methoxy group in the target compound, the isothiocyanate group is electron-withdrawing, significantly altering reactivity .

- Methane, iodo- (Methyl iodide, CAS 74-88-4) : A simpler iodinated compound, often used as a reference for iodine’s leaving-group behavior in aromatic systems .

Biologische Aktivität

2-Iodo-1-isopropyl-3-methoxybenzene, a compound with the molecular formula C11H15I, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized data.

Biological Activity

Mechanism of Action

The biological activity of 2-Iodo-1-isopropyl-3-methoxybenzene is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the iodine atom may enhance the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic can potentially lead to increased binding affinity for various biomolecules.

Biological Targets

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, similar to other halogenated compounds that have been studied for their enzyme-modulating properties.

- Receptor Binding : It is hypothesized that the structural features of 2-Iodo-1-isopropyl-3-methoxybenzene may allow it to bind to specific receptors involved in signaling pathways.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various halogenated aromatic compounds on acetylcholinesterase (AChE) activity. Results indicated that compounds with iodine substitutions exhibited varying degrees of inhibition compared to non-halogenated counterparts. This suggests that 2-Iodo-1-isopropyl-3-methoxybenzene could similarly affect AChE activity, providing a potential pathway for therapeutic applications in neurodegenerative diseases where AChE inhibition is beneficial.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of halogenated compounds. It was found that compounds similar to 2-Iodo-1-isopropyl-3-methoxybenzene displayed significant antimicrobial activity against various bacterial strains. The mechanism was linked to membrane disruption and interference with metabolic processes.

Study 3: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cancer cell lines. The study revealed that 2-Iodo-1-isopropyl-3-methoxybenzene exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity indicates potential as an anticancer agent, warranting further investigation into its mechanism and efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of AChE activity | |

| Antimicrobial | Significant activity against bacterial strains | |

| Cytotoxicity | Selective cytotoxicity towards cancer cells |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Iodo-1-isopropyl-3-methoxybenzene | C11H15I | AChE inhibition, antimicrobial |

| 2-Bromo-1-isopropyl-3-methoxybenzene | C11H15Br | Moderate AChE inhibition |

| 1,3-Dichloro-2-isopropylbenzene | C10H12Cl2 | Low antimicrobial activity |

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Iodo-1-isopropyl-3-methoxybenzene?

The synthesis typically involves electrophilic aromatic substitution (EAS) using iodine and an oxidizing agent (e.g., HNO₃ or H₂O₂) on a pre-functionalized aromatic precursor. For example, iodination of 1-isopropyl-3-methoxybenzene under mild acidic conditions yields the target compound. Alternatively, arylhydrazine hydrochlorides can react with iodine in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to generate aryl iodides, including substituted derivatives like 2-Iodo-1-isopropyl-3-methoxybenzene, in moderate-to-good yields (50–75%) . Key parameters include reaction temperature, stoichiometry of iodine, and solvent choice to optimize regioselectivity.

Advanced: How can researchers optimize regioselectivity and yield in the iodination of sterically hindered aromatic substrates?

Steric hindrance from the isopropyl and methoxy groups complicates regioselectivity. Methodological approaches include:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to pre-coordinate iodine via transition-metal catalysts (e.g., Pd or Cu).

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance iodine solubility and stabilize transition states.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (50–80°C) may shift selectivity.

Validate outcomes using HPLC or GC-MS to quantify isomers and NMR (¹H/¹³C) to confirm substitution patterns .

Basic: What spectroscopic techniques are essential for characterizing 2-Iodo-1-isopropyl-3-methoxybenzene?

- NMR spectroscopy : ¹H NMR identifies methoxy (-OCH₃, δ ~3.8 ppm) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.1 ppm for CH). ¹³C NMR confirms aromatic iodination (C-I coupling constants ~150–160 Hz).

- Mass spectrometry (EI-MS) : Molecular ion peaks [M]⁺ and fragment patterns (e.g., loss of I•) confirm molecular weight.

- X-ray crystallography : Resolves steric and electronic effects on crystal packing (e.g., using ORTEP-III for structure visualization) .

Advanced: How can crystallographic data resolve ambiguities in structural assignments of iodinated aromatics?

X-ray diffraction provides unambiguous bond lengths and angles. For example:

- C-I bond length : Typically ~2.09 Å, distinguishing it from C-Br or C-Cl bonds.

- Torsional angles : Methoxy and isopropyl groups influence packing motifs (e.g., herringbone vs. layered structures).

Use software like SHELX or OLEX2 for refinement, and validate with R-factor (<5%) and residual electron density maps .

Basic: What safety protocols are critical when handling 2-Iodo-1-isopropyl-3-methoxybenzene?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4 per CLP regulations).

- First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention without inducing vomiting .

Advanced: How can researchers mitigate risks during large-scale reactions involving volatile iodinated compounds?

- Closed-system reactors : Minimize exposure via Schlenk lines or flow chemistry setups.

- Real-time monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and detect iodine vapor.

- Waste management : Neutralize iodine residues with sodium thiosulfate before disposal .

Basic: What are the common applications of 2-Iodo-1-isopropyl-3-methoxybenzene in organic synthesis?

It serves as:

- Cross-coupling precursor : Suzuki-Miyaura reactions (Pd-catalyzed) to form biaryl systems.

- Directed C-H functionalization : Iodo groups act as directing meta-substituents in transition-metal catalysis .

Advanced: How does the electronic nature of the iodo group influence its reactivity in palladium-catalyzed couplings?

The C-I bond’s moderate strength (≈50 kcal/mol) balances oxidative addition (facile with Pd⁰) and stability. Comparative studies show:

- Substituent effects : Electron-withdrawing groups (e.g., methoxy) accelerate oxidative addition but may reduce catalyst turnover.

- Solvent/base systems : Polar solvents (DMF) and weak bases (K₂CO₃) improve yields in Suzuki reactions .

Basic: How can researchers address contradictions in reported toxicity data for iodinated aromatics?

- Literature review : Cross-reference SDS entries (e.g., Key Organics Limited vs. TCI America) and prioritize peer-reviewed studies.

- In silico modeling : Use QSAR models to predict acute toxicity (e.g., LC50 for inhalation) when experimental data are absent .

Advanced: What computational tools are recommended for modeling the electronic structure of 2-Iodo-1-isopropyl-3-methoxybenzene?

- Density Functional Theory (DFT) : Gaussian or ORCA software to calculate frontier orbitals (HOMO/LUMO) and electrostatic potentials.

- Molecular dynamics (MD) : Simulate solvent effects on reactivity using GROMACS or AMBER.

Validate against experimental UV-Vis and cyclic voltammetry data .

Basic: What are the storage requirements for 2-Iodo-1-isopropyl-3-methoxybenzene?

- Conditions : Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C.

- Stability : Monitor decomposition via TLC or HPLC; iodinated aromatics are prone to light-induced radical cleavage .

Advanced: How can researchers design experiments to study the environmental persistence of iodinated aromatics?

- Microcosm studies : Incubate compounds in soil/water systems under controlled conditions (pH, microbial activity).

- Analytical methods : Use GC-ECD or ICP-MS to track iodine release over time.

- Degradation pathways : Identify metabolites via HRMS and ¹H NMR .

Basic: What are the key challenges in purifying 2-Iodo-1-isopropyl-3-methoxybenzene?

- Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate iodine byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (validate via melting point and HPLC) .

Advanced: How can isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) aid in mechanistic studies of iodinated compounds?

- Kinetic isotope effects (KIE) : Compare reaction rates to elucidate mechanisms (e.g., radical vs. ionic pathways).

- Radioisotope tracing : ¹²⁵I enables autoradiography to track metabolic pathways in biological systems .

Basic: What are the ethical considerations in publishing incomplete toxicity data for research compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.